4-(3-Fluorophenoxymethyl)benzonitrile
Description
4-(3-Fluorophenoxymethyl)benzonitrile is a benzonitrile derivative featuring a phenoxymethyl substituent at the para position of the benzene ring, with a fluorine atom at the meta position of the phenoxy group. Benzonitrile derivatives are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C14H10FNO |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
4-[(3-fluorophenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C14H10FNO/c15-13-2-1-3-14(8-13)17-10-12-6-4-11(9-16)5-7-12/h1-8H,10H2 |
InChI Key |
ZWLTXPCKRBMWMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-((3-Fluorobenzyl)oxy)benzonitrile (CAS: Not specified)
This compound, identified in , replaces the phenoxymethyl group with a benzyloxy moiety. The fluorine is located on the benzyl ring, altering steric and electronic effects compared to the target compound. It is used in pharmaceutical intermediates and organic synthesis, highlighting the role of fluorine in modulating bioactivity .
4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile (40a/41a)
From , this derivative contains a pyrazole-methyl group instead of phenoxymethyl. The amino and methyl groups on the pyrazole enhance hydrogen-bonding capabilities, making it a potent GLUT1 inhibitor for cancer therapy. This underscores how heteroatom placement influences biological activity .
Sulfur-Containing Substituents
4-(2,6-Dimethylphenylthio)benzonitrile
Synthesized via transition metal-free conditions (), this compound substitutes oxygen with sulfur in the thioether group.
Amino Substituents
4-(Dimethylamino)benzonitrile
A key electron-donating derivative (), the dimethylamino group significantly red-shifts absorption spectra, making it valuable in dye-sensitized solar cells and fluorescence probes. Its strong electron-donating effect contrasts with the electron-withdrawing nature of fluorinated phenoxymethyl groups .
(-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile
This complex derivative () combines amino, fluorophenyl, and hydroxymethyl groups. Its stereochemistry and multiple functional groups enable selective interactions with biological targets, demonstrating the importance of structural complexity in drug design .
Heterocyclic Substituents
4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile (3b)
Synthesized via copper-catalyzed click chemistry (), the triazole group enhances stability and hydrogen-bonding capacity. Such derivatives are used in agrochemicals and polymers, where heterocycles improve thermal and chemical resistance .
4-(3-Thienyl)benzonitrile
With a thiophene substituent (), this compound exhibits extended π-conjugation, relevant for organic semiconductors. The sulfur atom in thiophene contributes to charge transport properties, differing from the oxygen-based effects in the target compound .
Vinyl/Styryl Substituents
(Z)-4-(1-Cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile (A)
Part of a series studied for nonlinear optical (NLO) materials (), this compound’s vinyl group extends conjugation, enhancing hyperpolarizability. Such derivatives are embedded in polymer matrices for optoelectronic devices, illustrating the role of π-systems in NLO performance .
2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS: 13001-38-2)
A fluorescent brightener (), this styryl derivative’s planar structure and cyan groups optimize UV absorption and emission, making it suitable for textiles and imaging technologies .
Data Tables
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